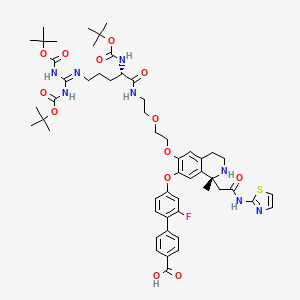

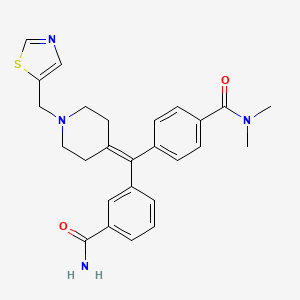

N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis del compuesto 2h implica una vía multicomponente de una sola olla y rutas submonómeras. La ruta sintética incluye la modificación de todas las regiones del andamiaje peptoide para comprender las relaciones estructura-actividad y estructura-toxicidad. Las condiciones de reacción típicamente implican el uso de varios reactivos y catalizadores para lograr el producto deseado con alta selectividad y rendimiento .

Análisis De Reacciones Químicas

El compuesto 2h se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

El compuesto 2h tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar las relaciones estructura-actividad de los inhibidores de la histona desacetilasa.

Biología: Se utiliza para investigar la actividad biológica de los inhibidores de la histona desacetilasa contra Plasmodium falciparum.

Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de la malaria debido a su potente actividad antiplasmódica.

Industria: Puede utilizarse en el desarrollo de nuevos fármacos antimaláricos y otros agentes farmacéuticos.

Mecanismo De Acción

El compuesto 2h ejerce sus efectos inhibiendo las enzimas histona desacetilasas, que están involucradas en la modificación postraduccional de las histonas. La inhibición de estas enzimas conduce a la acumulación de histonas acetiladas, lo que resulta en la activación transcripcional de genes que normalmente están reprimidos. Este mecanismo altera la función normal de Plasmodium falciparum, lo que lleva a su muerte .

Comparación Con Compuestos Similares

El compuesto 2h es único entre los inhibidores de la histona desacetilasa debido a su actividad antiplasmódica de doble etapa. Los compuestos similares incluyen otros inhibidores de la histona desacetilasa como:

Compuesto 2c: Otro potente inhibidor de la histona desacetilasa antiplasmódica con una estructura diferente.

Compuesto 2g: Un inhibidor de la histona desacetilasa con citotoxicidad moderada.

Compuesto 2i: Un inhibidor de la histona desacetilasa con alta citotoxicidad.

El compuesto 2h destaca por su alta selectividad y potencia contra Plasmodium falciparum, lo que lo convierte en un candidato prometedor para su desarrollo adicional como agente antimalárico.

Propiedades

Fórmula molecular |

C27H29N3O4 |

|---|---|

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

4-[[[2-(benzylamino)-2-oxoethyl]-(4-propan-2-ylbenzoyl)amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C27H29N3O4/c1-19(2)22-12-14-24(15-13-22)27(33)30(17-21-8-10-23(11-9-21)26(32)29-34)18-25(31)28-16-20-6-4-3-5-7-20/h3-15,19,34H,16-18H2,1-2H3,(H,28,31)(H,29,32) |

Clave InChI |

REDUQXCPUSNJOL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(=O)NO)CC(=O)NCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)

![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)

![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)

![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)

![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)

![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)